4-amino-5-ethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-5-ethyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-3-4(7)5(6(8)11)10-9-3/h2,7H2,1H3,(H2,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAXJRMRAWYVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Advanced Organic Transformations for 4 Amino 5 Ethyl 1h Pyrazole 3 Carboxamide and Analogues
De Novo Synthesis Approaches to the Pyrazole-3-carboxamide Core
The foundational step in producing these compounds is the construction of the pyrazole-3-carboxamide scaffold. This is typically achieved through cyclization reactions that form the heterocyclic ring from acyclic precursors, followed by the strategic introduction of the necessary functional groups.
The formation of the pyrazole (B372694) ring is a critical step, often accomplished through the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound. chim.it A common and versatile method involves the reaction of hydrazines with β-ketonitriles. chim.it For instance, the condensation of hydrazine with appropriately substituted β-ketonitriles can directly yield 5-aminopyrazole derivatives. chim.it The reaction of α,β-unsaturated nitriles that possess a leaving group at the β-position with hydrazine derivatives is another effective route to 5-aminopyrazoles. mdpi.com
Another significant approach is the 1,3-dipolar cycloaddition reaction. nih.gov This method can involve the reaction of diazo compounds with alkynes or other dipolarophiles to construct the pyrazole ring with high regioselectivity. nih.govorganic-chemistry.org For example, ethyl diazoacetate can react with α-methylene carbonyl compounds in a 1,3-dipolar cycloaddition to form pyrazole-5-carboxylates. nih.gov
The Vilsmeier-Haack reaction provides a pathway to formylated pyrazoles, which can be further functionalized. This reaction on hydrazones can lead to a cyclization-formylation sequence, yielding 4-formylpyrazoles. mdpi.comnih.gov
| Reaction Type | Precursors | Product Type | Key Features |
| Cyclocondensation | Hydrazine & β-Ketonitrile | 5-Aminopyrazole | Direct formation of the amino-pyrazole core. chim.it |
| Cyclocondensation | Hydrazine & α,β-Unsaturated Nitrile | 5-Aminopyrazole | Utilizes a leaving group for cyclization. mdpi.com |
| 1,3-Dipolar Cycloaddition | Diazo compound & Alkyne | Substituted Pyrazole | High regioselectivity. nih.govorganic-chemistry.org |
| Vilsmeier-Haack | Hydrazone | 4-Formylpyrazole | In situ cyclization and formylation. mdpi.comnih.gov |
Once the pyrazole core is established, the introduction of specific substituents at the C-4 and C-5 positions is necessary. The inherent reactivity of the pyrazole ring often dictates the strategy for functionalization. The C-4 position is generally nucleophilic and susceptible to electrophilic substitution. researchgate.net
Direct C-H functionalization has emerged as a powerful tool for introducing aryl groups at various positions on the pyrazole ring, with regioselectivity often controlled by the choice of catalyst and directing groups. researchgate.netnih.govrsc.org For instance, palladium-catalyzed C-H arylation can be directed to the C-5 position. nih.govacademie-sciences.fr The introduction of a blocking group at the C-4 position, such as a formyl or halogen group, can reliably direct arylation to the C-5 position. academie-sciences.fr
The introduction of an amino group at the C-4 position can be achieved through several methods. One approach involves the reduction of a 4-nitropyrazole precursor. chim.it Another strategy is the direct synthesis from precursors that already contain the nitrogen functionality, such as the use of malononitrile (B47326) derivatives in cyclization reactions. mdpi.com
The ethyl group at the C-5 position can be introduced by starting with appropriately substituted precursors. For example, using a β-diketone that already contains the ethyl group in a cyclization reaction with hydrazine can install the substituent directly. mdpi.com
Post-Synthetic Modifications and Derivatization
Following the synthesis of the core 4-amino-5-ethyl-1H-pyrazole-3-carboxamide structure, further modifications can be made to generate a diverse range of analogues. These modifications target the carboxamide moiety, the 4-amino group, and the 1H-position of the pyrazole ring.
The carboxamide group at the C-3 position is a versatile handle for derivatization. It can undergo various transformations to introduce different functionalities. Acylation of the carboxamide nitrogen can be achieved using various acylating agents to produce N-acyl derivatives.
Condensation reactions involving the carboxamide are also common. For example, the synthesis of pyrazole-oxindole hybrid systems has been reported through the condensation of 5-aminopyrazoles (with a carboxamide at C-3) with isatin (B1672199) derivatives. mdpi.com The initial pyrazole-3-carboxylic acid can be activated, for instance with oxalyl chloride, to form an acid chloride which then readily reacts with various amines to generate a library of carboxamide derivatives. mdpi.com
The 4-amino group is a key site for introducing structural diversity. It can readily participate in reactions such as acylation, alkylation, and condensation to form a wide array of derivatives. mdpi.com For instance, the 4-amino group can be coupled with protected amino acids to form peptide-like structures. chim.it
Furthermore, the 4-amino group can be a crucial component in the construction of fused heterocyclic systems. For example, 5-aminopyrazoles are common precursors for the synthesis of pyrazolo[3,4-b]pyridines through reactions with 1,3-bis-electrophilic substrates. mdpi.com Diazotization of the amino group followed by coupling reactions is another route to functionalized pyrazoles and fused systems like pyrazolo[5,1-c]as-triazines.
The nitrogen atom at the 1H-position of the pyrazole ring is another site for modification. N-alkylation and N-arylation can significantly influence the compound's properties. The regioselectivity of N-alkylation can be influenced by steric and electronic factors of the substituents already present on the pyrazole ring. beilstein-journals.org For unsymmetrical pyrazoles, alkylation often occurs at the less sterically hindered nitrogen atom. acs.org
Green Chemistry and Sustainable Synthetic Methodologies for Pyrazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact and enhance sustainability. Traditional methods for pyrazole synthesis often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions. In contrast, green methodologies focus on the use of renewable resources, energy efficiency, waste reduction, and the use of non-toxic and recyclable materials. nih.gov This section explores the application of these principles to the synthesis of this compound and its analogues.
A significant advancement in the green synthesis of pyrazoles is the utilization of alternative energy sources such as microwave irradiation and ultrasound. mdpi.comnih.gov These techniques can accelerate reaction rates, improve yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov For instance, microwave-assisted synthesis has been effectively employed for the rapid and efficient preparation of various pyrazole derivatives. dergipark.org.tr Similarly, ultrasound-assisted synthesis, which relies on the phenomenon of acoustic cavitation to enhance chemical reactivity, has emerged as a valuable tool for green organic synthesis. mdpi.comresearchgate.net
Another cornerstone of green pyrazole synthesis is the use of environmentally benign solvents, with a particular emphasis on water. longdom.org Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Multicomponent reactions (MCRs) conducted in water have proven to be a highly efficient and atom-economical strategy for the synthesis of complex pyrazole derivatives in a single step from simple starting materials. nih.gov These reactions often proceed with high yields and selectivity, and the use of water as a solvent simplifies product isolation and purification. Furthermore, solvent-free "grinding" techniques, where solid reactants are physically ground together, represent an even more environmentally friendly approach by completely eliminating the need for a solvent.
The development of reusable and non-toxic catalysts is also a key aspect of green pyrazole synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.gov For example, a novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has demonstrated high activity and selectivity in the three-component one-pot synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives in an eco-friendly water/ethanol (B145695) solvent system. nih.govrsc.org This catalyst can be reused for several cycles without a significant loss of activity, highlighting the potential of nanocatalysis in sustainable chemical production. nih.gov
While a specific green synthetic protocol for this compound is not extensively documented, a plausible and sustainable route can be conceptualized based on established green methodologies for structurally related aminopyrazoles. A promising approach would involve a one-pot, multicomponent reaction. For instance, a reaction could be devised between a suitable three-carbon synthon bearing an ethyl group, a cyanoacetamide derivative, and hydrazine hydrate.
This reaction could be promoted by ultrasound or microwave irradiation to reduce reaction times and energy consumption. The use of water or a recyclable solvent like ethanol would be a greener alternative to traditional organic solvents. Furthermore, employing a recyclable, non-toxic catalyst, such as a supported metal nanoparticle or a solid acid catalyst, could enhance the efficiency and sustainability of the synthesis. This proposed pathway aligns with the core principles of green chemistry by maximizing atom economy, minimizing waste, and utilizing safer and more energy-efficient processes. A patent for a "one-pot clean production method" for the related 3-aminopyrazole-4-carboxamide hemisulfate, which utilizes water as a solvent, further supports the feasibility of such an approach. patsnap.com
The following table summarizes various green chemistry approaches applicable to the synthesis of pyrazole derivatives, which could be adapted for the synthesis of this compound.
| Green Chemistry Approach | Description | Potential Application in Pyrazole Synthesis | Key Advantages |
| Alternative Energy Sources | Use of microwave irradiation or ultrasound to accelerate reactions. | Rapid synthesis of pyrazole core from suitable precursors. | Reduced reaction times, increased yields, lower energy consumption. |
| Green Solvents | Replacement of volatile organic compounds (VOCs) with environmentally benign solvents like water or ethanol. | Performing condensation and cyclization reactions in aqueous media. | Non-toxic, non-flammable, readily available, simplified work-up. |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. | One-pot synthesis of highly substituted pyrazoles from simple starting materials. | High atom economy, reduced waste, operational simplicity. |
| Catalysis | Employing reusable heterogeneous or nano-catalysts. | Use of solid acid catalysts or supported metal nanoparticles to promote cyclization. | Catalyst recyclability, reduced waste, enhanced selectivity. |
| Solvent-Free Conditions | Conducting reactions by grinding solid reactants together without a solvent. | Solid-state synthesis of the pyrazole ring from solid precursors. | Elimination of solvent waste, simplified purification. |
Comprehensive Spectroscopic and Structural Elucidation of 4 Amino 5 Ethyl 1h Pyrazole 3 Carboxamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 4-amino-5-ethyl-1H-pyrazole-3-carboxamide, a combination of 1D and 2D NMR techniques provides a complete assignment of its proton and carbon skeletons. Due to the limited availability of direct spectral data for the title compound, analysis of structurally similar pyrazole (B372694) derivatives is used to predict and interpret the spectral features.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl, amino, and pyrazole ring protons. The ethyl group should present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a characteristic pattern for an ethyl group attached to an unsaturated system. The amino group (NH₂) protons are anticipated to appear as a broad singlet, and the amide (CONH₂) protons would also likely be observed as broad singlets, with their chemical shifts being influenced by solvent and concentration. The proton on the pyrazole ring nitrogen (N-H) is also expected to be a broad singlet.
Based on data from related pyrazole carboxamide derivatives, the chemical shifts can be predicted as follows japsonline.comnih.gov:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Typical Coupling Constant (J) in Hz |
| CH₃ (ethyl) | ~1.2 | Triplet | ~7.5 |
| CH₂ (ethyl) | ~2.6 | Quartet | ~7.5 |
| NH₂ (amino) | 4.5 - 5.5 | Broad Singlet | N/A |
| CONH₂ (amide) | 6.5 - 7.5 | Broad Singlet | N/A |
| N-H (pyrazole) | 11.0 - 13.0 | Broad Singlet | N/A |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the ethyl group carbons, the pyrazole ring carbons, and the carboxamide carbon. The chemical shifts of the pyrazole ring carbons are influenced by the electronic effects of the amino, ethyl, and carboxamide substituents.
Predicted ¹³C NMR chemical shifts based on analogous structures are presented below nih.govresearchgate.net:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C₃ (pyrazole, attached to CONH₂) | ~160-165 |
| C₄ (pyrazole, attached to NH₂) | ~145-150 |
| C₅ (pyrazole, attached to ethyl) | ~110-115 |
| C=O (carboxamide) | ~165-170 |
| CH₂ (ethyl) | ~20-25 |
| CH₃ (ethyl) | ~10-15 |
Note: These are predicted values and may differ from experimental data.
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak between the CH₃ and CH₂ protons of the ethyl group would be expected, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals for the CH₃/CH₃ and CH₂/CH₂ pairs of the ethyl group.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule.
The FT-IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the N-H, C=O, C=C, and C-N bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (amino, amide, pyrazole) | Stretching | 3100 - 3500 | Medium-Strong |
| C-H (ethyl) | Stretching | 2850 - 3000 | Medium |
| C=O (amide) | Stretching (Amide I) | 1650 - 1680 | Strong |
| N-H (amide) | Bending (Amide II) | 1590 - 1620 | Medium |
| C=N, C=C (pyrazole ring) | Stretching | 1400 - 1600 | Medium-Strong |
| C-N | Stretching | 1200 - 1350 | Medium |
The N-H stretching region is expected to be complex due to the presence of amino, amide, and pyrazole N-H groups, which can also be involved in hydrogen bonding, leading to broader bands nih.gov. The strong C=O stretching frequency is a key characteristic of the carboxamide group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would confirm its molecular formula (C₆H₁₀N₄O). The fragmentation pattern would provide further structural information.
Expected fragmentation pathways could include:
Loss of the ethyl group (•C₂H₅).
Cleavage of the carboxamide group, leading to the loss of •CONH₂.
Ring fragmentation of the pyrazole core.
The analysis of these fragments helps to piece together the structure of the parent molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass-to-charge ratio (m/z). For pyrazole derivatives, this technique confirms the elemental composition, distinguishing between compounds with the same nominal mass.
For instance, the molecular formula of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate has been confirmed through mass spectrometry. nih.gov The analysis provides a measured m/z value that corresponds to its calculated exact mass, thereby verifying its elemental composition of C₁₃H₁₅N₃O₄S. nih.gov
Table 1: Mass Spectrometry Data for a Pyrazole Derivative
| Compound Name | Molecular Formula | Mass-to-Charge Ratio (m/z) |
|---|
Fragmentation Pattern Analysis
The analysis of fragmentation patterns in mass spectrometry offers significant structural information. The fragmentation of a related derivative, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, reveals characteristic cleavage pathways that help to elucidate the connectivity of the molecule. The observed fragments correspond to the loss of specific functional groups, providing evidence for the core pyrazole structure and its substituents.
In the gas chromatography/mass spectrometry (GC/MS) analysis of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the following significant fragments were observed. nih.gov
Table 2: GC/MS Fragmentation Data for Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. nih.gov
| m/z | Relative Intensity (%) |
|---|---|
| 309 | 8.37 |
| 245 | 6.07 |
| 199 | 5.90 |
| 155 | 12.81 |
| 91 | 33.88 |
| 63 | 91.51 |
X-ray Diffraction Crystallography
X-ray diffraction crystallography provides definitive information about the molecular and crystal structure of a compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Single Crystal Structure Determination
Single crystal X-ray diffraction has been successfully employed to determine the structures of several pyrazole derivatives. For example, the crystal structure of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate was determined to be monoclinic. nih.gov Similarly, Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate also crystallizes in a monoclinic system. nih.gov The crystallographic data for these derivatives provide a model for understanding the solid-state structure of related compounds.
Table 3: Crystallographic Data for Pyrazole Derivatives
| Parameter | Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. nih.gov | Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. nih.gov | Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. nih.gov |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₄S | C₁₂H₁₁ClN₄O₄ | C₇H₁₁N₃O₂S |
| Mr | 309.34 | 310.70 | 201.25 |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| a (Å) | 6.27869 (7) | 8.5899 (8) | 7.0012 (7) |
| b (Å) | 15.43607 (12) | 10.2413 (9) | 7.5870 (8) |
| c (Å) | 15.27141 (13) | 15.6633 (14) | 10.1055 (10) |
| β (°) | 96.2633 (9) | 96.5415 (13) | 72.173 (2) |
| V (ų) | 1471.24 (2) | 1369.0 (2) | 465.26 (8) |
Conformational Preferences and Intermolecular Interactions in the Solid State
In the solid state, the conformation of pyrazole derivatives is influenced by the nature and position of their substituents. For instance, in Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the benzene (B151609) and pyrazole rings are inclined to each other at a significant angle. nih.gov The planarity of the pyrazole ring in Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate is stabilized by an intramolecular N—H⋯O hydrogen bond between the amino and ethyl carboxylate substituents. nih.gov
Intermolecular interactions play a crucial role in the crystal packing of these molecules. In the crystal structure of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, intermolecular hydrogen bonds link the molecules into chains. nih.gov Furthermore, π–π interactions between the benzene and pyrazole rings of neighboring molecules contribute to the formation of layers. nih.gov Similarly, the crystal packing of Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into infinite one-dimensional chains. nih.gov In the case of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, molecules form carboxylic acid inversion dimers through pairwise O—H⋯O hydrogen bonds. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is used to confirm the empirical formula and assess the purity of a synthesized compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula.
For Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the results of the elemental analysis are in close agreement with the calculated values, thus verifying its composition. nih.gov
Table 4: Elemental Analysis Data for Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. nih.gov
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 50.47 | 50.49 |
| Hydrogen (H) | 4.89 | 4.90 |
Computational Chemistry and Quantum Mechanical Investigations of 4 Amino 5 Ethyl 1h Pyrazole 3 Carboxamide
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
No specific DFT studies on 4-amino-5-ethyl-1H-pyrazole-3-carboxamide were found. This level of theory is widely used to predict the geometric and electronic properties of molecules. materialsciencejournal.org
Energy Minima and Vibrational Frequencies
Information regarding the optimized geometric parameters, energy minima, or calculated vibrational frequencies for this compound is not available in the existing literature. Such calculations would typically be performed to confirm the stability of the predicted structure and to compare theoretical vibrational spectra with experimental data.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
A Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound has not been published. This analysis is crucial for understanding a molecule's chemical reactivity, with the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicating its electron-donating and accepting abilities, respectively. materialsciencejournal.orgnih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
There are no published Molecular Electrostatic Potential (MEP) maps for this compound. MEP analysis is a valuable tool for predicting how a molecule will interact with other charged species, identifying sites susceptible to nucleophilic and electrophilic attack. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
A Natural Bond Orbital (NBO) analysis of this compound could not be located in scientific databases. This analysis provides insight into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule. nih.gov
Conformational Landscape Exploration and Energy Barriers
Detailed studies on the conformational landscape, including the identification of stable conformers and the energy barriers between them, for this compound are absent from the literature. This type of investigation is important for understanding the molecule's flexibility and its preferred shapes in different environments.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrazole 3 Carboxamide Analogues
Systematic Modification of the Pyrazole (B372694) Ring Substituents (e.g., 4-Amino, 5-Ethyl)
Detailed research findings indicate that modifications at these positions can significantly impact potency. For instance, in the development of inhibitors for Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML), the structure of the pyrazole-3-carboxamide core is central to activity. mdpi.comnih.gov Step-by-step structural optimization has demonstrated that the pyrazole-3-carboxamide skeleton forms critical hydrogen bonds with the hinge region of kinases like FLT3 and CDK2. mdpi.com
The study of structure-activity relationships has revealed that the position of substituents on attached phenyl rings is directly related to inhibitory activity. mdpi.com Generally, substituents at the 2 and 4 positions of a phenyl ring attached to the pyrazole result in superior inhibitory activity compared to substitutions at the 3 position. mdpi.com Furthermore, the electronic nature of these substituents is important; both strong electron-withdrawing groups (like nitro) and strong electron-donating groups (like hydroxyl or amino) can decrease inhibitory activity, suggesting a specific electronic and steric balance is required for optimal interaction with the target. mdpi.com While specific SAR data for a 5-ethyl group is not extensively detailed in the provided context, the principle holds that alkyl groups at this position influence the steric profile of the ligand, affecting its fit within the target's binding pocket.
| Position | Modification | General SAR Finding |
| C4-Position | Introduction of an amino group | The 4-amino group can serve as a key interaction point, often acting as a hydrogen bond donor, which can be critical for anchoring the ligand in the active site of a target protein. |
| C5-Position | Introduction of an ethyl group | The 5-ethyl group primarily provides steric bulk. Its size and orientation can influence the ligand's conformation and its ability to fit into hydrophobic pockets within the target's binding site. |
| Attached Rings | Substituent position on an attached phenyl ring | Substituents at the 2- and 4-positions tend to yield higher activity than those at the 3-position. mdpi.com |
| Attached Rings | Substituent electronic nature | Both strongly electron-donating and electron-withdrawing groups can diminish activity, indicating a need for a balanced electronic profile. mdpi.com |
Bioisosteric Replacement Strategies at the Carboxamide Moiety and Other Positions
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties while retaining the core binding interactions. In the context of pyrazole-3-carboxamides, this approach has been successfully applied to various parts of the molecule, most notably the C3-carboxamide group and the pyrazole ring itself.
One prominent example involves the bioisosteric replacement of the pyrazole C3-carboxamide of rimonabant (B1662492), a CB1 cannabinoid receptor antagonist. Researchers have successfully replaced this moiety with a 5-alkyl oxadiazole ring, leading to a novel class of derivatives with promising biological activity towards CB1 receptors. psu.edursc.orgnih.govresearchgate.net This strategic replacement demonstrated that the oxadiazole ring could effectively mimic the function of the carboxamide group, maintaining the necessary interactions for receptor antagonism. psu.eduresearchgate.net
Further studies have explored replacing the entire pyrazole ring with other five-membered heterocycles. Thiazoles, triazoles, and imidazoles have been designed as bioisosteres of the 1,5-diarylpyrazole motif found in rimonabant. acs.orgnih.gov These analogues elicited significant CB1 antagonistic activities and showed considerable selectivity over CB2 receptors, confirming that these heterocyclic cores can serve as effective bioisosteres for the pyrazole ring. acs.orgnih.gov Molecular modeling studies confirmed a close three-dimensional structural overlap between these novel bioisosteres and the original pyrazole compounds. acs.org
| Original Moiety | Bioisosteric Replacement | Resulting Activity/Finding | Reference |
| Pyrazole C3-Carboxamide | 5-Alkyl Oxadiazole | Resulted in a novel class of potent and selective CB1 receptor antagonists. | psu.edu, rsc.org, nih.gov, researchgate.net |
| Pyrazole Ring | Thiazole (B1198619) | Demonstrated to be a cannabinoid bioisostere, eliciting in vitro CB1 antagonistic activity. | acs.org, nih.gov |
| Pyrazole Ring | Triazole | Showed considerable CB1 vs CB2 receptor subtype selectivity. | acs.org, nih.gov |
| Pyrazole Ring | Imidazole | Resulted in potent pharmacological in vivo activity and showed close 3D structural overlap with the parent pyrazole compound. | acs.org, nih.gov |
| Amide Functional Groups | Pyrazole Ring | Pyrazoles have been shown to be suitable bioisosteric replacements for amide groups in certain contexts, such as in prolylcarboxypeptidase (PrCP) inhibitors. | researchgate.net |
Influence of N-1 Substitution on Activity Profile
In the development of non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the unsubstituted N-1 position was found to be crucial. acs.org The NH group acts as a vital hydrogen bond donor, and its interaction with the target protein is essential for activity. Introducing a substituent on the N-1 nitrogen, such as a methyl group (as in 1,3,5-trimethyl analogues), leads to a complete loss of the inhibitory effect. acs.org This highlights that for certain targets, preventing this specific hydrogen bond interaction is detrimental to activity.
Conversely, in other contexts, N-1 substitution is a key component of the ligand design. For many kinase inhibitors and receptor antagonists, large and often complex substituents are placed at the N-1 position to occupy specific pockets in the target protein, thereby enhancing potency and selectivity. nih.gov For example, in pyrazolo[4,3-c]pyridines, while initial studies suggested the N-1 substitution pattern did not significantly alter binding, further optimization revealed that introducing specific groups, such as a pendant hydroxyalkyl chain, could lead to favorable interactions with nearby amino acid residues. acs.org Therefore, the influence of N-1 substitution is highly target-dependent, ranging from being essential to leave unsubstituted for hydrogen bonding to being a primary site for introducing bulky groups to achieve high affinity.
Ligand Design and Optimization Strategies
The design and optimization of pyrazole-3-carboxamide ligands is a systematic process that integrates SAR data with structural biology and computational chemistry. The goal is to iteratively modify a lead compound to enhance its potency, selectivity, and drug-like properties.
A common strategy involves a step-by-step structural optimization approach. mdpi.comresearchgate.net This was demonstrated in the development of potent FLT3 inhibitors, where a combination of modifications was found to be crucial: incorporating a piperazine (B1678402) in a hydrophilic pocket, using a benzene (B151609) ring as an aromatic linker, and placing a bulkier fused ring in a deep hydrophobic pocket significantly increased inhibitory activity. mdpi.com
Another key strategy is the bioisosteric modification of known selective inhibitors. researchgate.net For example, in designing novel COX-2 inhibitors, researchers maintained the central pyrazole ring found in drugs like celecoxib (B62257) but replaced other moieties with different electronegative or electron-donating groups to explore the effect on selectivity. researchgate.net This approach leverages the known pharmacophoric features of existing drugs while exploring new chemical space.
Pharmacophore Modeling and Ligand-Based Drug Design
In the absence of a known target structure, ligand-based drug design methods, particularly pharmacophore modeling, are invaluable tools for designing and discovering new pyrazole-3-carboxamide derivatives. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target.
This approach was successfully used to design novel pyrazole-based derivatives as selective COX-2 inhibitors. nih.gov By analyzing a set of known pyrazole inhibitors, a pharmacophore model was generated to identify the key chemical features essential for potent and selective COX-2 inhibition. This model, along with QSAR (Quantitative Structure-Activity Relationship) studies, was then used to design new lead molecules with predicted high activity. nih.gov
Pharmacophore modeling helps to understand the structural prerequisites for biological efficacy. juniperpublishers.com The insights derived from these models shed light on the structural motifs that drive the potency of a series of compounds. These models can then be used as 3D queries to screen large virtual databases of compounds to identify novel scaffolds that fit the pharmacophore and are therefore likely to be active, accelerating the discovery of new lead compounds.
In Vitro Biological Activity Profiling and Mechanistic Elucidation of 4 Amino 5 Ethyl 1h Pyrazole 3 Carboxamide Derivatives
Target Identification and Engagement Studies
The versatility of the pyrazole-carboxamide core has allowed for the development of derivatives that engage a wide array of biological targets, including enzymes and receptors.
Enzyme Inhibition Assays and Kinetic Characterization (e.g., COX-2, EGFR tyrosine kinase, BTK, CDK8, α-glucosidase)
Derivatives of the pyrazole-carboxamide scaffold have demonstrated significant inhibitory activity against several key enzymes implicated in various diseases.
Cyclooxygenase-2 (COX-2) Numerous pyrazole (B372694) derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes. Certain 1,3,4-trisubstituted pyrazole derivatives have shown moderate to potent inhibitory activity against COX-2. nih.gov For instance, trimethoxy derivatives of pyrazole-pyridazine hybrids were identified as highly active candidates, with some demonstrating greater COX-2 inhibitory action than the reference drug celecoxib (B62257), exhibiting IC50 values of 1.50 µM and 1.15 µM. rsc.org Additionally, novel 1,5-diaryl pyrazole-3-carboxamides have been developed as selective dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH). documentsdelivered.com The design of 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives has also yielded compounds with significant COX-2 inhibitory activity. researchgate.net
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase The pyrazole scaffold is a key component in several inhibitors of EGFR tyrosine kinase, a crucial target in cancer therapy. dovepress.com A series of 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives were designed and synthesized, with compound 6g showing the most potent inhibitory activity against the A549 cell line, which has high EGFR expression, with an IC50 value of 9.68 ± 1.95 µmol·L−1. nih.gov Similarly, new pyrazolo[3,4-d]pyrimidine derivatives have been assessed for their enzymatic activity against EGFR tyrosine kinase, with the most active compounds showing significant inhibition with IC50 values of 0.054, 0.135, and 0.034 µM. nih.gov These inhibitors typically bind reversibly or irreversibly to the ATP-binding site within the EGFR's intracellular kinase domain. mdpi.commdpi.com
Bruton's Tyrosine Kinase (BTK) The pyrazolo[3,4-d]pyrimidine core structure is central to several potent BTK inhibitors. nih.gov A structure-hopping strategy led to the discovery of 4-aminoquinoline-3-carboxamide derivatives as reversible BTK inhibitors; the most potent among them, compound 25 , displayed strong inhibitory effects on both wild-type BTK (IC50 = 5.3 nM) and the C481S mutant (IC50 = 39 nM). nih.gov Furthermore, imidazo-pyrazole-3-carboxamide derivatives have been synthesized as irreversible BTK inhibitors, with the most active compounds exhibiting IC50 values of 5.2 nM and 4.9 nM. researchgate.net
Cyclin-Dependent Kinases (CDKs) By modifying the structure of a known FLT3 inhibitor, researchers designed and synthesized novel 1H-pyrazole-3-carboxamide derivatives. mdpi.com Among these, compound 8t demonstrated potent activity not only against FLT3 (IC50: 0.089 nM) but also against CDK2 and CDK4, with IC50 values of 0.719 nM and 0.770 nM, respectively. mdpi.com
α-Glucosidase α-Glucosidase inhibitors are a therapeutic target for managing type 2 diabetes. nih.gov Pyrazole-based compounds have been identified as effective inhibitors of this enzyme. researcher.life A study on acyl pyrazole sulfonamides found that all synthesized compounds were more potent against α-glucosidase than the standard drug, acarbose (B1664774) (IC50 = 35.1 ± 0.14 µM), with IC50 values ranging from 1.13 to 28.27 µM. researchgate.net Kinetic studies of some pyrimidinyl-piperazine carboxamide derivatives revealed a competitive mode of inhibition against α-glucosidase. nih.gov
| Enzyme Target | Derivative Class | Key Compound | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|---|
| COX-2 | Pyrazole-pyridazine hybrid | Compound 6f | 1.15 µM | rsc.org |
| EGFR Tyrosine Kinase | Pyrazolo[3,4-d]pyrimidine | Compound 16 | 0.034 µM | nih.gov |
| EGFR Tyrosine Kinase | Thieno[2',3':2,3]thiepino[4,5-c]pyrazole-3-carboxamide | Compound 6g | 9.68 µM | nih.gov |
| BTK (Wild-Type) | 4-Aminoquinoline-3-carboxamide | Compound 25 | 5.3 nM | nih.gov |
| BTK | Imidazo-pyrazole-3-carboxamide | Compound 31b | 4.9 nM | researchgate.net |
| CDK2 | 1H-Pyrazole-3-carboxamide | Compound 8t | 0.719 nM | mdpi.com |
| CDK4 | 1H-Pyrazole-3-carboxamide | Compound 8t | 0.770 nM | mdpi.com |
| α-Glucosidase | Acyl pyrazole sulfonamide | Compound 5a | 1.13 µM | researchgate.net |
Receptor Binding Affinity and Modulation Studies (e.g., CB1, CB2, TAAR1)
Derivatives based on the pyrazole-carboxamide structure have been extensively studied as ligands for cannabinoid receptors, demonstrating varying affinities and selectivities.
Cannabinoid Receptors (CB1 and CB2) The cannabinoid CB2 receptor is a therapeutic target for inflammatory diseases. nih.govbiorxiv.org Researchers have designed 1H-pyrazole-3-carboxamide derivatives to act as potent and selective CB2 agonists. nih.gov A tetra-substituted pyrazole CB2R full agonist, RNB-61 , was found to bind potently to human CB2R with an apparent Ki value of 0.57 ± 0.03 nM and showed a 6,800-fold selectivity over the human CB1R. biorxiv.org The pyrazole-3-carboxamide scaffold is also a feature of CB1 receptor antagonists, such as the rimonabant (B1662492) analog JHU75528 . nih.gov The small-molecule allosteric modulator Org27569 displayed negative binding cooperativity with the pyrazole-3-carboxamide-based CB1 antagonist SR141716A. nih.gov
| Receptor Target | Derivative Class | Key Compound | Binding Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|---|---|
| Human CB2 | Tetra-substituted pyrazole | RNB-61 | 0.57 nM | 6,800-fold over Human CB1 | biorxiv.org |
| Mouse CB2 | Tetra-substituted pyrazole | RNB-61 | 1.33 nM | - | biorxiv.org |
| Human CB1 | Tetra-substituted pyrazole | RNB-61 | 4.3 µM | - | biorxiv.org |
| CB1 | Pyrazole-3-carboxamide | JHU75528 | Nanomolar affinity | Selective CB1 antagonist | nih.gov |
Information regarding the interaction of 4-amino-5-ethyl-1H-pyrazole-3-carboxamide derivatives with the TAAR1 receptor was not identified in the consulted research.
Molecular Interaction Mechanisms
Beyond direct engagement with enzyme active sites or receptor binding pockets, pyrazole-carboxamide derivatives have been shown to interact with other crucial biomolecules and interfere with macromolecular complexes.
DNA-Binding Interactions and DNA Cleavage Assays
Certain novel 1H-pyrazole-3-carboxamide derivatives have been investigated for their ability to interact with DNA. nih.govjst.go.jp Molecular docking studies suggested that these compounds interact with DNA base pairs via a groove-binding mode. jst.go.jp One specific compound, pym-5 , demonstrated the highest DNA-binding affinity with a K value of 1.06×10^5 M−1. nih.govjst.go.jp This interaction was strong enough to significantly affect the conformation of DNA, as shown by a decrease of over 50% in the emission intensity of an ethidium (B1194527) bromide-calf thymus DNA complex. nih.govjst.go.jp Furthermore, in a pBR322 DNA cleavage assay, pym-5 exhibited cleavage activity on supercoiled plasmid DNA, suggesting that DNA could be a potential target for these pyrazole derivatives. nih.govjst.go.jp
Protein-Protein Interaction (PPI) Modulation (e.g., PEX14-PEX5)
The inhibition of the PEX14–PEX5 protein-protein interaction (PPI) is an attractive strategy for developing treatments against Trypanosoma parasites, as this interaction is essential for the import of proteins into the parasites' glycosomes. acs.org A pyrazolo[4,3-c]pyridine derivative, compound 1 , was identified as a potent inhibitor of this PPI, disrupting the interaction of a PEX5-derived peptide with both T. brucei PEX14 (TbPEX14) and T. cruzi PEX14 (TcPEX14), with EC50 values of 265 µM and 539 µM, respectively. acs.org This compound exhibited a dissociation constant (KD) of 163 µM in an NMR chemical shift perturbations assay. acs.org The PEX5 receptor binds to PEX14 through conserved aromatic side chains in its WxxxF/Y motif, and small molecule inhibitors are designed to mimic this interaction to disrupt the complex. embopress.orgresearchgate.net
Cellular Mechanism of Action Studies
The engagement of specific molecular targets by pyrazole-carboxamide derivatives translates into distinct cellular effects. For example, a pyrazolo[3,4-d]pyrimidine derivative that potently inhibits EGFR was found to induce cell cycle arrest at the S phase, subsequently increasing the pre-G cell population in the MDA-MB-468 breast cancer cell line. nih.gov This compound also increased the percentage of apoptotic cells in a time-dependent manner. nih.gov In a different context, N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives have demonstrated antibacterial activity against Haemophilus influenzae and H. parainfluenzae, along with the ability to inhibit biofilm formation by these bacteria. nih.gov
Anti-proliferative Mechanisms
Derivatives of this compound have demonstrated notable anti-proliferative effects against various cancer cell lines through several key mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy. nih.govnih.govnih.govnih.gov
Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a primary mechanism by which pyrazole derivatives exert their anticancer effects. Studies have shown that these compounds can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.gov In human triple-negative breast cancer cells (MDA-MB-468), specific pyrazole derivatives induced apoptosis accompanied by an increase in reactive oxygen species (ROS) generation and caspase 3 activity. nih.gov Flow cytometry analysis using Annexin V/propidium iodide staining has confirmed the ability of these compounds to induce both early and late-stage apoptosis in cell lines like MCF-7. mdpi.com One study identified that a novel pyrazole derivative, PTA-1, induces apoptosis at low micromolar concentrations in MDA-MB-231 cells, as measured by phosphatidylserine (B164497) externalization and caspase-3/7 activation. nih.gov
Cell Cycle Arrest: Another significant anti-proliferative mechanism is the disruption of the normal cell cycle progression, leading to cell cycle arrest. Pyrazole derivatives have been observed to halt cell division at various phases. For example, treatment of MDA-MB-468 breast cancer cells with a potent pyrazole derivative resulted in cell cycle arrest in the S phase. nih.gov Similarly, other studies have reported that these compounds can cause an accumulation of cells in the G2/M phase or S-phase, thereby inhibiting cell proliferation. mdpi.commdpi.com In one case, a pyrazole derivative was found to induce a dramatic increase in the sub-G0/G1 phase population, which is indicative of apoptosis-related DNA fragmentation. nih.gov
Autophagy: Some pyrazole carboxamide derivatives have been found to inhibit cancer cell growth by inducing autophagy, a cellular process of self-degradation. nih.gov This mechanism is particularly noteworthy as its role in cancer can be context-dependent, either promoting cell survival or cell death. A study on novel 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives found that compounds containing a fluorine group were capable of inhibiting A549 lung cancer cell growth by inducing autophagy. nih.gov
Modulation of Specific Cellular Pathways
The therapeutic potential of this compound derivatives is further underscored by their ability to modulate specific cellular signaling pathways critical to cancer cell proliferation and inflammation.
Kinase Signaling Pathways: A primary target for many pyrazole derivatives is the kinase signaling pathway, which is often dysregulated in cancer. nih.gov These compounds have been designed as potent inhibitors of various kinases. For example, a series of 1-H-pyrazole-3-carboxamide derivatives demonstrated excellent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. mdpi.comnih.govresearchgate.net Specifically, compound 8t, a 1H-pyrazole-3-carboxamide derivative, showed strong activity against FLT3 (IC₅₀: 0.089 nM) and CDK2/4. mdpi.comresearchgate.net Another pyrazol-4-yl urea (B33335) compound, AT9283, was identified as a multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases, as well as JAK2 and Abl (T315I). acs.orgacs.org The interaction often involves the formation of key hydrogen bonds with the kinase hinge region. acs.org
Inflammatory Pathways: Pyrazole derivatives have also been investigated for their anti-inflammatory properties, often through the modulation of pathways involving cyclooxygenase (COX) enzymes. mdpi.comnih.gov Some novel 1,5-diaryl pyrazole-3-carboxamides have been evaluated as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH), showing superior anti-inflammatory activity compared to reference drugs like celecoxib. mdpi.com Other studies have synthesized ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate derivatives that exhibited significant analgesic and anti-inflammatory activities with a reduced ulcerogenic index compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comresearchgate.net
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Characterization
Understanding the ADME properties of drug candidates is crucial for their development. In vitro assays provide early insights into the pharmacokinetic profile of this compound derivatives.
Metabolic Stability in Liver Microsomes
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. This is often assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. springernature.comwuxiapptec.com The assay measures the rate at which the parent compound is eliminated over time. springernature.com For pyrazole-based compounds, SAR studies have been conducted to optimize metabolic stability. nih.gov For example, replacement of a metabolically liable nih.govmdpi.comnih.govthiadiazole ring with a 5-cyano-1-methylpyrrole in one series of inhibitors resulted in a significant improvement in mouse liver microsome stability, increasing the half-life (t₁/₂) from 32.5 minutes to 194 minutes. nih.gov The intrinsic clearance (CLint) is another important parameter derived from these studies. nih.gov
Table 1: Illustrative Metabolic Stability of a Pyrazole Derivative in Liver Microsomes
| Species | Intrinsic Clearance (CLint) (μL/min/mg) | Half-life (t₁/₂) (min) |
|---|---|---|
| Human | 48.1 | 28.8 |
| Mouse | 115 | 12.0 |
| Rat | 194 | 7.14 |
Data is illustrative and based on findings for a related heterocyclic compound, UNC10201652. nih.gov
Membrane Permeability Assays
Membrane permeability is a critical factor for oral absorption. High-throughput assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are commonly used to predict a compound's potential for gastrointestinal permeation. nih.govresearchgate.net
PAMPA (Parallel Artificial Membrane Permeability Assay): PAMPA is a non-cell-based assay that predicts passive diffusion across the gastrointestinal tract. researchgate.netresearchgate.net It is a cost-effective and rapid screening tool used in early drug discovery. nih.gov By comparing permeability at different pH values, it can indicate the potential for passive diffusion of acidic and basic compounds. nih.gov
Caco-2 Permeability Assay: The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a barrier with properties similar to the intestinal epithelium. This model can assess not only passive diffusion but also active transport mechanisms, such as influx and efflux. nih.govnih.gov Comparing results from PAMPA and Caco-2 assays can be highly informative; a higher permeability in PAMPA may suggest the compound is a substrate for efflux transporters, while higher permeability in the Caco-2 assay can indicate active uptake. nih.govresearchgate.net For some thiazole (B1198619) carboxamide derivatives, Caco-2 cell permeability has been predicted computationally as part of their ADME profile. nih.gov
Table 2: Comparison of Permeability Assay Characteristics
| Feature | PAMPA | Caco-2 Assay |
|---|---|---|
| Basis | Artificial lipid membrane | Differentiated cell monolayer |
| Transport Measured | Primarily passive diffusion | Passive diffusion, active transport (influx/efflux), paracellular transport |
| Throughput | High | Lower |
| Cost | Low | Higher |
Plasma Protein Binding
The extent to which a compound binds to plasma proteins, such as human serum albumin, significantly influences its distribution, metabolism, and efficacy, as only the unbound fraction is pharmacologically active. High plasma protein binding (PPB) can affect a compound's pharmacokinetic properties. acs.org Computational tools are often used in early discovery to predict the binding to human serum albumin (logKhsa). For a series of newly designed thiazole carboxamide derivatives, these predictions were part of the standard ADME profiling. nih.gov For the kinase inhibitor AT9283, a pyrazol-4-yl urea, PPB was a parameter considered during its optimization. acs.org
Advanced Research Applications and Future Directions for 4 Amino 5 Ethyl 1h Pyrazole 3 Carboxamide
Development as Chemical Probes for Biological Systems
The development of chemical probes is essential for understanding complex biological processes. The 4-amino-5-ethyl-1H-pyrazole-3-carboxamide scaffold is a promising candidate for the design of such probes due to its structural features that allow for interaction with various biological targets. While direct research on this specific compound as a chemical probe is not extensively documented, the broader class of pyrazole-3-carboxamide derivatives has been investigated for its ability to target specific enzymes and receptors.
The core structure of this compound provides a versatile backbone for modification. The amino group at the 4-position and the carboxamide at the 3-position can be functionalized to introduce reporter groups, such as fluorophores or biotin (B1667282) tags, without significantly compromising the binding affinity to the target protein. The ethyl group at the 5-position can influence the steric and electronic properties of the molecule, potentially enhancing selectivity.
For instance, derivatives of the pyrazole-3-carboxamide scaffold have been explored as inhibitors for kinases, a class of enzymes crucial in cell signaling. By modifying the core structure, researchers can develop probes to study the activity of specific kinases in biological systems.
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Position of Modification | Type of Modification | Purpose |
| 4-Amino Group | Acylation with a fluorescent dye | Visualization of target localization |
| 3-Carboxamide | Linkage to a biotin molecule | Affinity-based target isolation |
| 1-Position (N-H) | Substitution with a photo-crosslinker | Covalent labeling of the target protein |
Integration into Multi-Target Ligand Design
The concept of multi-target ligands, which are single molecules designed to interact with multiple biological targets, has gained traction in drug discovery as a strategy to address complex diseases. The this compound scaffold is well-suited for this approach due to its ability to be elaborated with different pharmacophoric features to engage multiple targets.
Research on related pyrazole-3-carboxamide derivatives has demonstrated their potential as multi-target agents. For example, certain derivatives have been shown to inhibit both Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are both implicated in the progression of acute myeloid leukemia (AML). mdpi.combohrium.com This dual inhibition can lead to enhanced therapeutic efficacy and potentially overcome drug resistance.
The design of multi-target ligands based on the this compound scaffold would involve the strategic addition of substituents to interact with the distinct binding sites of the desired targets. The ethyl group at the 5-position could be a key determinant in achieving the desired selectivity profile.
Table 2: Example of a Multi-Target Ligand Design Strategy Based on a Pyrazole-3-carboxamide Scaffold
| Target 1 | Target 2 | Key Structural Modifications | Rationale |
| Kinase A | Kinase B | Addition of a substituted aromatic ring at the 1-position. | To occupy the ATP-binding pocket of both kinases. |
| Receptor X | Enzyme Y | Introduction of a flexible linker from the 4-amino group. | To bridge the distance between the binding sites of the two targets. |
Exploration in Agrochemical Applications
The pyrazole (B372694) carboxamide scaffold has a well-established history in the agrochemical industry, with several commercialized products used as fungicides and insecticides. These compounds often act by inhibiting the succinate (B1194679) dehydrogenase enzyme in the mitochondrial respiratory chain of fungi.
While specific studies on this compound in agrochemical applications are limited, the structural similarity to known active ingredients suggests its potential. The core pyrazole ring is a key feature for binding to the target enzyme, and the substituents at various positions can be modified to optimize activity, selectivity, and physicochemical properties for agricultural use.
For example, the presence of the ethyl group at the 5-position could influence the compound's lipophilicity, which is an important factor for its uptake and translocation in plants. The amino and carboxamide groups offer sites for further chemical modification to fine-tune the biological activity and spectrum of control.
Table 3: Prominent Pyrazole Carboxamide Fungicides and Their Target Pathogens
| Active Ingredient | Target Pathogen(s) | Mode of Action |
| Bixafen | Cereal diseases | Succinate dehydrogenase inhibitor |
| Penthiopyrad | Various fungal diseases in fruits and vegetables | Succinate dehydrogenase inhibitor |
| Fluxapyroxad | Broad-spectrum fungicide | Succinate dehydrogenase inhibitor |
Future Research Avenues and Unexplored Potentials of the Pyrazole-3-carboxamide Scaffold
The this compound scaffold holds significant promise for future research and development in both medicine and agriculture. Several avenues remain to be explored to fully realize its potential.
One key area for future investigation is the systematic exploration of the structure-activity relationships (SAR) of this specific compound and its close analogs. By synthesizing and testing a library of derivatives with variations at the 1, 3, 4, and 5-positions, a deeper understanding of the structural requirements for activity against various targets can be obtained.
Furthermore, the application of computational modeling and machine learning techniques could accelerate the discovery of novel applications for this scaffold. These methods can be used to predict the binding of this compound derivatives to a wide range of biological targets, thereby identifying new potential uses.
Another unexplored area is the potential of this scaffold in materials science. The ability of the pyrazole ring to coordinate with metal ions suggests that derivatives of this compound could be used to create novel metal-organic frameworks (MOFs) with interesting catalytic or photophysical properties.
Q & A
Q. Key Intermediates :
- Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate (precursor for carboxamide formation) .
- Substituted phenyl or alkyl hydrazines for regioselective pyrazole ring formation .
How can researchers confirm the purity and structural integrity of this compound?
Basic Characterization Techniques
A combination of analytical methods is required:
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H-NMR/¹³C-NMR | Confirm substituent positions and purity | δ 2.1–2.3 (ethyl CH2), δ 6.8 (NH2) |
| IR Spectroscopy | Identify functional groups (e.g., NH, C=O) | 1680 cm⁻¹ (amide C=O stretch) |
| Mass Spectrometry | Verify molecular ion peak | [M+H]⁺ at m/z 195.1 |
| Elemental Analysis | Assess purity (C, H, N, O content) | Calculated: C 49.3%, H 6.2%, N 28.7% |
Note : Independent validation is critical, as commercial suppliers may not provide analytical data .
What pharmacological assays are commonly used to evaluate the bioactivity of this compound?
Q. Basic Testing Frameworks
- Analgesic/Anti-inflammatory Activity : Tail-flick test (pain response) and carrageenan-induced paw edema (inflammation) in rodent models .
- Enzyme Inhibition : Competitive binding assays (e.g., phosphodiesterase inhibition) using fluorogenic substrates .
- Cytotoxicity Screening : MTT assay on cancer cell lines to assess antiproliferative effects .
Q. Methodological Considerations :
- Dose-response curves and IC50 calculations are essential for reproducibility.
- Negative controls (e.g., vehicle-treated groups) must be included to isolate compound-specific effects .
How can computational modeling optimize the design of this compound derivatives?
Q. Advanced Strategy
Quantum Chemical Calculations : Predict reactivity and regioselectivity using density functional theory (DFT) .
Molecular Docking : Screen derivatives against target proteins (e.g., kinases, GPCRs) to prioritize synthesis .
Reaction Path Search : Narrow experimental conditions using computational feedback loops (e.g., ICReDD’s workflow) .
Q. Case Study :
- Derivatives with electron-withdrawing substituents showed enhanced binding affinity to PDE5 in docking studies .
How should researchers resolve contradictions in reported biological activities of pyrazole carboxamides?
Advanced Data Contradiction Analysis
Potential sources of variability include:
- Purity Discrepancies : Commercial batches may lack analytical validation, leading to inconsistent bioactivity .
- Assay Conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration).
- Structural Analogues : Subtle changes (e.g., ethyl vs. propyl groups) drastically alter pharmacokinetics .
Q. Resolution Protocol :
Replicate experiments using independently synthesized and characterized batches.
Standardize assay protocols (e.g., OECD guidelines for toxicity testing).
Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
What strategies improve reaction yields in multi-step syntheses of pyrazole carboxamides?
Q. Advanced Optimization
Q. Example :
- Substituting thiourea with phenyl dithiocarbamate increased yield from 45% to 72% in carboxamide formation .
What are the challenges in scaling up pyrazole carboxamide synthesis for preclinical studies?
Q. Advanced Process Chemistry
- Purification Bottlenecks : Column chromatography is impractical at scale; switch to crystallization or distillation .
- Regioselectivity : Ethyl group positioning may vary under high-temperature conditions; optimize via microwave-assisted synthesis .
- Stability : Hydrolytic degradation of the carboxamide group requires inert atmosphere storage .
How do substituents on the pyrazole ring influence the compound’s pharmacokinetics?
Q. Advanced Structure-Activity Relationship (SAR)
| Substituent | Effect | Example |
|---|---|---|
| 5-Ethyl | Enhances lipophilicity (logP ↑) | Improved blood-brain barrier penetration |
| 3-Carboxamide | Increases hydrogen bonding with targets | Higher PDE5 inhibition vs. ester analogues |
| 4-Amino | Facilitates salt formation (solubility ↑) | Improved oral bioavailability |
What are the best practices for storing this compound to ensure stability?
Q. Basic Guidelines
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Humidity : Use desiccants (silica gel) to avoid deliquescence.
- Light Sensitivity : Amber vials to prevent photodegradation of the pyrazole ring .
How can high-throughput screening (HTS) platforms accelerate derivative discovery?
Q. Advanced Methodology
- Automated Synthesis : Parallel reactions in microtiter plates for rapid library generation .
- Virtual Libraries : Generate >10,000 derivatives in silico for prioritization .
- Machine Learning : Train models on existing bioactivity data to predict novel active compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
